molecular formula C12H12N2O2S B189664 Ethyl 2-amino-4-phenylthiazole-5-carboxylate CAS No. 64399-23-1

Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Cat. No.: B189664
CAS No.: 64399-23-1
M. Wt: 248.3 g/mol
InChI Key: OZMXFXOHCUEEPD-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-4-phenylthiazole-5-carboxylate is unique due to the presence of a phenyl group at the 4-position of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

IUPAC Name

ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMXFXOHCUEEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214643
Record name 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64399-23-1
Record name Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64399-23-1
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Record name 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-4-phenylthiazole-5-carboxylate
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Record name ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (9.73 mmol) and thiourea (9.73 mmol) in EtOH (25 mL) was heated at reflux overnight. The resulting mixture was concentrated in vacuo, neutralized with 18M-NH4OH, and extracted with CH2Cl2. The organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford a yellow solid that was washed with MeOH (3 mL) and dried to afford the product in 89% yield as a pale yellow solid. MH+=249.1, Rf=0.29 (Hexanes:EtOAc=1:1). MH+=249.1, retention time (LC-MS)=2.37 min.
Quantity
9.73 mmol
Type
reactant
Reaction Step One
Quantity
9.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-phenyl-3-oxopropionate (5.0 g, 26.0 mmol) in 100 mL of acetonitrile was added hydroxy(tosyloxy)iodobenzene (11.2 g, 28.6 mmol). The resulting suspension was stirred at 65° C. for 1 h at which time the reaction was a homogeneous solution. Thiourea (2.2 g, 28.6 mmol) was added and stirring was continued at 65° C. for 2 h. The mixture was cooled and concentrated, and the residue was taken up in ethyl acetate, washed with saturated aq Na2CO3 and brine, dried (MgSO4) and concentrated. The residue was triturated with ethyl ether to afford 4.9 g (70%) of the title compound as a yellow solid. 1H NMR (CDCl3) d 7.65 (m, 2H), 7.39 (m, 3H), 5.98 (broad s, 2H), 4.18 (q, 2H), 1.22 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 3
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Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Customer
Q & A

Q1: What is the structural significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate?

A1: this compound is an organic compound characterized by a thiazole ring core. This structure is substituted at various positions, contributing to its specific properties. The molecule exhibits a dihedral angle of 42.41° between the phenyl and thiazole rings . This spatial arrangement influences its interactions with other molecules and contributes to its overall activity.

Q2: How does this compound interact with other molecules?

A2: The molecular structure of this compound allows it to form dimers through N—H⋯N hydrogen bonding interactions . These dimers further interact via N—H⋯O hydrogen bonds, creating a network structure . This ability to form hydrogen bonds suggests potential for interactions with biological targets, such as proteins or enzymes.

Q3: What is the research focus regarding this compound derivatives?

A3: Research on this compound derivatives, specifically carboxamides , centers around their potential as adenosine A2A receptor antagonists . This area of research explores optimizing these derivatives through hit-to-lead optimization processes to enhance their effectiveness and specificity in targeting the adenosine A2A receptor.

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